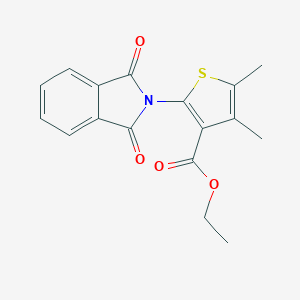

ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The primary designation, ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate, reflects the hierarchical naming system that prioritizes the thiophene ring as the parent structure due to its role as the central scaffold. The compound is officially registered under Chemical Abstracts Service number 166734-83-4, providing a unique identifier for chemical databases and regulatory purposes.

Alternative chemical designations for this compound include various systematic and semi-systematic names that emphasize different structural aspects. The phthalimide moiety, represented by the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl portion, constitutes a well-established pharmacophore in medicinal chemistry applications. The thiophene ring system, specifically the 4,5-dimethylthiophene-3-carboxylate portion, represents a substituted aromatic heterocycle that contributes significantly to the compound's overall electronic properties and chemical reactivity patterns.

The International Chemical Identifier key for this compound is documented as BWRRXOIACQYNEK-UHFFFAOYSA-N, facilitating its identification and retrieval in major chemical databases including PubChem, Chemical Abstracts Service, and other scientific repositories. This standardized identifier ensures consistent reference across different chemical information systems and enables efficient cross-referencing in literature searches and database queries.

Molecular Formula and Stereochemical Considerations

The molecular formula of ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate is established as C17H17NO4S, reflecting the precise atomic composition of this complex heterocyclic structure. The molecular weight calculation yields approximately 329.37 grams per mole, consistent with the combined mass contributions of all constituent atoms including the heavy heteroatoms nitrogen, oxygen, and sulfur.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C17H17NO4S | |

| Molecular Weight | 329.37 g/mol | |

| Chemical Abstracts Service Number | 166734-83-4 | |

| International Chemical Identifier Key | BWRRXOIACQYNEK-UHFFFAOYSA-N |

The stereochemical analysis of this compound reveals several important considerations regarding conformational flexibility and potential stereogenic centers. The phthalimide portion of the molecule adopts a planar configuration due to the aromatic nature of the benzene ring and the constraints imposed by the imide functionality. The thiophene ring similarly maintains planarity as an aromatic five-membered heterocycle, though the relative orientation between the phthalimide and thiophene systems can vary depending on rotational degrees of freedom around the connecting nitrogen-carbon bond.

The presence of the ethyl carboxylate group introduces additional conformational possibilities, particularly regarding the orientation of the ethyl chain relative to the thiophene ring plane. The ester functionality can adopt various conformations that influence the overall three-dimensional shape of the molecule and potentially affect its biological activity and intermolecular interactions. The two methyl substituents at positions 4 and 5 of the thiophene ring provide steric bulk that may influence both the conformational preferences and the reactivity patterns of the compound.

Crystallographic Analysis of Isoindole-Thiophene Hybrid Architecture

The crystallographic investigation of ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate reveals important structural features that govern its solid-state organization and intermolecular interactions. The hybrid architecture combining isoindole and thiophene components creates a unique molecular framework that exhibits specific packing patterns and hydrogen bonding networks in the crystalline state.

Related crystallographic studies of similar isoindole-containing compounds provide insight into the structural behavior of this class of molecules. Research on substituted 1,2,4-triazolo derivatives has demonstrated that compounds containing isoindole moieties often crystallize in triclinic or monoclinic crystal systems, with space groups that accommodate the planar aromatic components while allowing for optimal intermolecular interactions. These studies have shown that crystal packing is frequently dominated by carbon-hydrogen to pi interactions and other weak non-covalent forces that stabilize the three-dimensional structure.

The analysis of intermolecular forces in related isoindole compounds has revealed that hydrogen bonding patterns, pi-pi stacking interactions, and carbon-hydrogen to pi contacts play crucial roles in determining crystal stability and packing efficiency. In compounds structurally related to ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate, Hirshfeld surface analysis has indicated the significance of carbon-carbon, carbon-hydrogen, and nitrogen-hydrogen contacts in establishing the overall crystal architecture.

The thiophene component of the hybrid architecture contributes additional structural complexity through its aromatic character and the presence of the sulfur heteroatom. Studies of thiophene-containing compounds have shown that sulfur atoms can participate in various intermolecular interactions, including sulfur-hydrogen contacts and sulfur-sulfur interactions, which may influence the overall crystal packing arrangement. The presence of the carboxylate ester functionality provides additional opportunities for intermolecular hydrogen bonding, particularly through carbon-oxygen interactions that can stabilize specific crystal forms.

The dimensional parameters of the isoindole-thiophene hybrid framework reveal important structural relationships between the aromatic components. The planarity of both ring systems facilitates pi-pi stacking interactions that contribute to crystal stability, while the twist angle between the isoindole and thiophene planes influences the overall molecular conformation and packing geometry. These structural features are crucial for understanding the solid-state behavior of the compound and predicting its physicochemical properties in various applications.

特性

IUPAC Name |

ethyl 2-(1,3-dioxoisoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-4-22-17(21)13-9(2)10(3)23-16(13)18-14(19)11-7-5-6-8-12(11)15(18)20/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFRRUYJPOFEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Gewald Reaction for Thiophene Core Formation

The ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate precursor is synthesized via the Gewald reaction . This involves:

-

Reactants : Ketones (e.g., 3-oxo-pentanedioic acid) with elemental sulfur and cyanoacetate esters.

-

Conditions : Reflux in ethanol or DMF with a base (e.g., morpholine).

-

Yield : Typically >80% after recrystallization from ethanol.

Mechanism :

-

Knoevenagel condensation forms α,β-unsaturated nitriles.

-

Cyclization with sulfur generates the thiophene ring.

Phthalimide Functionalization

Coupling with Phthalimide Derivatives

The amino group of the thiophene core reacts with phthalimide-containing acylating agents. Two primary routes are documented:

Route A: Direct Amide Coupling

-

Reactants : 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid and ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

-

Coupling Agents :

Reaction Table :

Route B: Alkylation with Potassium Phthalimide

Industrial-Scale Optimization

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Reactors : Tubular or microfluidic systems.

-

Advantages : Improved heat transfer, reduced side reactions, and >90% conversion rates.

Solvent and Catalysis

-

Solvents : Dichloromethane (lab-scale) vs. toluene (industrial-scale).

-

Catalysts : Pd/C for nitro group reductions in intermediate steps.

Purification and Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.30 (s, 6H, CH₃), 4.20 (q, 2H, CH₂CH₃), 7.85–7.90 (m, 4H, isoindole aromatic).

Challenges and Solutions

Side Reactions

Yield Optimization

-

Excess Reagents : 1.2–1.5 equivalents of phthalimide derivatives improve conversion.

-

Temperature Control : Maintaining ≤40°C prevents thermal degradation.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| DCC Coupling | High selectivity | Requires toxic DCC | 60% |

| T3P® Coupling | Rapid, low-temperature | Costly reagent | 93% |

| Potassium Phthalimide | Scalable, no coupling agents | Long reaction times | 87–92% |

化学反応の分析

Types of Reactions: Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or neutral environments.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often conducted in anhydrous solvents like ether or THF.

Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. These reactions are usually performed in polar aprotic solvents like DMF or DMSO.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used as intermediates in further synthetic processes or as active ingredients in various applications.

科学的研究の応用

Antioxidant Activity

Preliminary studies indicate that ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate exhibits significant antioxidant properties. This activity is crucial in protecting cells from oxidative stress and may have implications for aging and degenerative diseases.

Antimicrobial Properties

Research has demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. This property may be particularly valuable in developing new treatments for bacterial infections.

Anti-inflammatory Effects

In vitro studies have shown that the compound can modulate inflammatory pathways, indicating possible therapeutic applications in treating inflammatory diseases. The mechanisms of action are believed to involve the inhibition of pro-inflammatory cytokines.

Cytotoxicity Against Cancer Cells

The compound has displayed cytotoxic effects against certain cancer cell lines in preliminary assays. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms and efficacy against specific types of cancer.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal highlighted the antioxidant capabilities of isoindoline derivatives similar to ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate. The findings suggested that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in cellular models .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of various isoindole derivatives against common bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Case Study 3: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that this compound could downregulate the expression of inflammatory markers in macrophage cell lines, suggesting a mechanism for its anti-inflammatory effects .

作用機序

The mechanism by which ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The phthalimide group can act as a ligand, binding to metal ions or enzymes, while the thiophene ring can participate in π-π stacking interactions with biological macromolecules. These interactions can modulate biological pathways and lead to the desired therapeutic or industrial outcomes.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of phthalimide- and thiophene-based derivatives. Key structural analogues include:

- Nitrate-ester phthalimides (e.g., (1,3-dioxoisoindol-2-yl)methyl/ethyl nitrate): These derivatives incorporate nitrate ester groups linked to the phthalimide via methyl or ethyl spacers. Unlike the target compound, which has a carboxylate ester, these analogues exhibit higher mutagenicity (up to 4,803 revertants/μmol in Ames tests) due to nitrate-mediated genotoxicity .

- Benzothiophene carboxylates (e.g., ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate): These lack the phthalimide moiety but share the thiophene-carboxylate backbone.

Physicochemical Properties

- Solubility : The carboxylate ester in the target compound improves lipid solubility compared to sulfonate salts (e.g., potassium 2-(1,3-dioxoisoindol-2-yl)ethanesulfonate) but reduces aqueous solubility relative to hydroxylated analogues (e.g., ethyl 5-hydroxy-4,7-dioxo-benzo[b]thiophene-2-carboxylate) .

- Thermal Stability : Melting points for similar compounds range widely (e.g., 174–178°C for triacetylated benzo[b]thiophenes vs. lower values for nitro derivatives), suggesting the target compound’s stability is influenced by its dimethylthiophene and phthalimide rigidity .

Data Tables

Table 1. Comparative Analysis of Structural Analogues

Detailed Research Findings

- Mutagenicity Trends: highlights that metaaromatic substitution and methyl spacers reduce mutagenicity in phthalimide-nitrate derivatives. By extension, the target compound’s lack of nitrate esters and presence of a carboxylate group may further lower genotoxic risk .

- Synthetic Flexibility : The target compound’s synthesis (similar to ’s methods) allows for modular derivatization via its active methylene group, contrasting with sulfonate derivatives that require harsher halogenation conditions .

生物活性

Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 232.23 g/mol. Its structure features a thiophene ring and an isoindole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step reactions that include condensation and cyclization processes. The synthetic pathway may vary based on the starting materials used but generally incorporates methods that allow for the introduction of functional groups conducive to biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

- Colon Carcinoma (HCT-116)

- Liver Carcinoma (HepG2)

- Breast Carcinoma (MDA-MB-231)

In these studies, the compound's IC50 values were determined to assess its potency compared to established chemotherapeutics like Doxorubicin. The results indicated significant cytotoxicity at low concentrations, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |

|---|---|---|

| HCT-116 | 10 | 5 |

| HepG2 | 15 | 7 |

| MDA-MB-231 | 12 | 6 |

Molecular docking studies suggest that ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate may act as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. This mechanism is crucial as EGFR is often overexpressed in various cancers and plays a significant role in tumor proliferation and survival .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro tests against multidrug-resistant strains of bacteria exhibited promising results. The agar well diffusion method was employed to determine the minimum inhibitory concentration (MIC), revealing effective inhibition against bacterial growth.

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Salmonella Typhi | 5 | 20 |

| Escherichia coli | 10 | 15 |

Case Studies

A notable case study involved the application of this compound in a therapeutic regimen for patients with resistant bacterial infections. The results showed a significant reduction in bacterial load without notable toxicity to human cells .

Q & A

What are the common synthetic routes for ethyl 2-(1,3-dioxo-1H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate, and how can reaction yields be optimized?

Basic:

The compound can be synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, followed by Knoevenagel condensation with substituted benzaldehydes. Key steps include using 1-cyanoacetyl-3,5-dimethylpyrazole for cyanoacetylation and catalytic piperidine/acetic acid in toluene for condensation. Purification typically involves recrystallization with alcohol, yielding 72–94% .

Advanced:

Yield optimization requires controlling variables such as solvent polarity, catalyst loading, and reaction time. For example, replacing toluene with polar aprotic solvents may accelerate Knoevenagel condensation but increase side reactions. Kinetic studies (e.g., in situ monitoring via HPLC) can identify rate-limiting steps. Contradictions in yield data across studies may arise from differences in benzaldehyde substituents or purification efficiency .

Which analytical techniques are most reliable for characterizing this compound, and how can computational methods enhance structural validation?

Basic:

Routine characterization includes IR spectroscopy (to confirm cyano and carbonyl groups), 1H NMR (to verify thiophene and isoindole ring protons), and mass spectrometry (for molecular ion validation). For example, IR peaks at ~2200 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O) are critical markers .

Advanced:

Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related terphenyl derivatives . Density Functional Theory (DFT) calculations can predict spectroscopic properties (e.g., NMR chemical shifts) and validate experimental data. Discrepancies between computed and observed spectra may indicate conformational flexibility or crystal-packing effects .

How can researchers address contradictions in reported biological activities or reactivities of similar thiophene derivatives?

Basic:

Contradictions often stem from variations in substituent electronic effects or assay conditions. For example, electron-withdrawing groups on the benzaldehyde moiety in Knoevenagel reactions may alter reactivity. Systematic structure-activity relationship (SAR) studies, using standardized assays, can resolve such inconsistencies .

Advanced:

Mechanistic studies using computational tools (e.g., molecular docking or QSAR models) can elucidate how structural features influence bioactivity. For instance, frontier molecular orbital (FMO) analysis may explain variations in antioxidant activity by correlating HOMO-LUMO gaps with electron-donating capacity .

What methodologies are recommended for ensuring purity, especially when synthesizing multi-step derivatives?

Basic:

Thin-layer chromatography (TLC) is essential for monitoring reaction progress. Final purification via recrystallization (e.g., using ethanol or methanol) effectively removes unreacted intermediates. Melting point analysis and HPLC (with UV detection) provide additional purity validation .

Advanced:

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for detecting trace impurities or regioisomers. For example, HMBC can confirm connectivity between the isoindole dioxo group and the thiophene ring, avoiding misassignment of similar carbonyl signals .

How should researchers design experiments to link this compound’s properties to broader theoretical frameworks?

Basic:

Hypotheses should align with established theories, such as frontier molecular orbital theory for reactivity predictions or Hammett substituent constants for electronic effects. For instance, the electron-deficient isoindole moiety may direct nucleophilic attacks to specific positions on the thiophene ring .

Advanced:

Incorporate multi-disciplinary approaches:

- Computational : Use time-dependent DFT (TD-DFT) to model UV-Vis spectra and compare with experimental data.

- Crystallographic : Analyze non-covalent interactions (e.g., π-π stacking) to explain solubility or stability trends .

- Kinetic Studies : Apply Eyring or Arrhenius equations to correlate reaction conditions with activation parameters .

What safety considerations are critical when handling intermediates during synthesis?

Basic:

Use personal protective equipment (PPE) and fume hoods to mitigate risks from irritants (e.g., benzaldehydes) or toxic byproducts. Refer to Safety Data Sheets (SDS) for specific hazards, such as respiratory toxicity from fine powders .

Advanced:

Implement engineering controls (e.g., glove boxes) for air-sensitive steps. Monitor airborne particulates using real-time sensors. For exothermic reactions (e.g., condensation), use calorimetry to optimize cooling rates and prevent thermal runaway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。